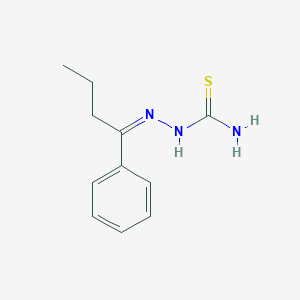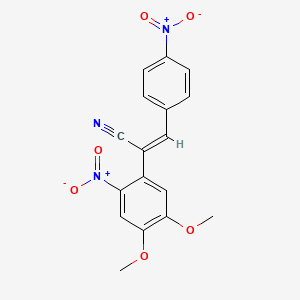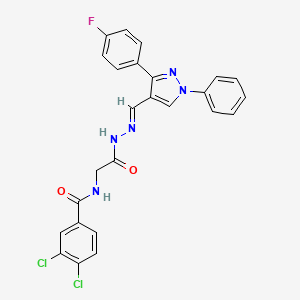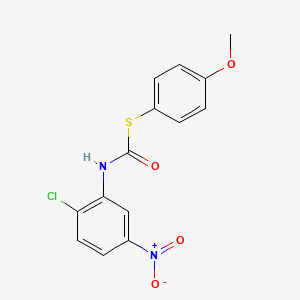
(2Z)-2-(1-phenylbutylidene)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-1-phenyl-1-butanone thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound is characterized by the presence of a thiosemicarbazone functional group attached to a phenyl-butanone backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone typically involves the reaction of 1-phenyl-1-butanone with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-phenyl-1-butanone in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While the laboratory synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone is well-documented, industrial production methods are less commonly reported. scaling up the laboratory procedure with appropriate modifications for large-scale reactions, such as using industrial-grade solvents and optimizing reaction times, can be considered for industrial production.
化学反应分析
Types of Reactions
(1Z)-1-phenyl-1-butanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
作用机制
The mechanism of action of (1Z)-1-phenyl-1-butanone thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. For instance, the compound can inhibit topoisomerases, which are crucial for DNA replication and transcription. By binding to the active site of these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to chelate metal ions enhances its biological activity and stability .
相似化合物的比较
Similar Compounds
(1Z)-1-phenyl-2-butanone thiosemicarbazone: Similar structure but with a different position of the carbonyl group.
(1Z)-1-phenyl-1-propanone thiosemicarbazone: Shorter carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
(1Z)-1-phenyl-1-pentanone thiosemicarbazone: Longer carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
Uniqueness
(1Z)-1-phenyl-1-butanone thiosemicarbazone is unique due to its specific structural configuration, which influences its biological activity and chemical reactivity. The presence of the phenyl group and the butanone backbone provides a balance between hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its solubility in various solvents.
属性
分子式 |
C11H15N3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC 名称 |
[(Z)-1-phenylbutylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3S/c1-2-6-10(13-14-11(12)15)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,12,14,15)/b13-10- |
InChI 键 |
XLFMAYGTDUEOFM-RAXLEYEMSA-N |
手性 SMILES |
CCC/C(=N/NC(=S)N)/C1=CC=CC=C1 |
规范 SMILES |
CCCC(=NNC(=S)N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)





![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)



